molecular formula C26H30O6 B1243758 Kuraridine CAS No. 34981-25-4

Kuraridine

Cat. No. B1243758
CAS RN: 34981-25-4
M. Wt: 438.5 g/mol
InChI Key: PIAPWPAWQGDOMN-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Kuraridine's synthesis involves intricate chemical processes. Honda et al. (2005) reported the total synthesis of (-)-kuraramine, a compound closely related to kuraridine, using samarium diiodide-promoted reductive deamination and proline derivatives (Honda, Takahashi, & Namiki, 2005). Additionally, Frigerio et al. (2010) described the first synthesis of (+)-kuraramine, a stereoisomer of kuraridine, highlighting the complexity and innovation in synthesizing these compounds (Frigerio, Haseler, & Gallagher, 2010).

Molecular Structure Analysis

The molecular structure of kuraridine is characterized by unique features typical of flavonoids. Studies on compounds such as kurarinone provide insights into the structural aspects of kuraridine. For instance, kurarinone, isolated from Sophora flavescens, possesses a lavandulyl flavanone structure, which can be inferred to have similarities with kuraridine (De Naeyer et al., 2004).

Chemical Reactions and Properties

Kuraridine and related compounds engage in various chemical reactions. For example, kurarinone and kuraridinol, structurally related to kuraridine, have shown inhibitory effects on tyrosinase, indicating the potential chemical reactivity of kuraridine (Hyun et al., 2008).

Physical Properties Analysis

The physical properties of kuraridine-like compounds have been explored through various studies. For instance, Liu et al. (2018) used UHPLC-MS/MS methods to characterize kuraridin, a compound with similarities to kuraridine, providing insights into its physical and chemical behavior in biological systems (Liu et al., 2018).

Chemical Properties Analysis

Kuraridine’s chemical properties can be understood by examining related compounds. The study by Kim et al. (2013) on kurarinone, for instance, reveals insights into the immune response modulation, which could be reflective of kuraridine's chemical properties (Kim et al., 2013).

Scientific Research Applications

Pharmacokinetic Studies and Metabolite Characterization

  • UHPLC-MS/MS Method for Kuraridin : Kuraridin, derived from the traditional Chinese medicine Sophora flavescens Ait., has been analyzed using an ultra-performance liquid chromatography/tandem mass spectrometry (UHPLC-MS/MS) method. This study was pivotal in characterizing the metabolites of kuraridin in rat plasma post oral administration, enhancing understanding of its pharmacokinetics and biological transformations (Liu et al., 2018).

Antiviral Properties

  • Anti-reovirus Activity : Kuraridin has demonstrated notable anti-reovirus activity. It inhibits both virus adsorption and replication, thus showing potential as an antiviral agent, particularly against human and porcine reoviruses (Kwon et al., 2015).

Antimicrobial and Antifungal Activities

  • Antimicrobial and Cytotoxic Activity : Research has highlighted the antimicrobial efficacy of kuraridin against various bacterial and fungal microorganisms. This supports its use in traditional medicine for treating microbial infections (Sohn et al., 2004).
  • Combating MRSA : Studies have shown that kuraridin enhances the efficacy of antibiotics against Methicillin-resistant Staphylococcus aureus (MRSA), demonstrating its potential in treating resistant bacterial infections (Chan et al., 2023).

Antioxidant and Anti-inflammatory Properties

  • Antioxidant Effects : Kuraridin has been evaluated for its antioxidant properties in various assays, suggesting potential anti-inflammatory benefits (Jung et al., 2008).

Effects on Neurological Disorders

  • Parkinson’s Disease Treatment : Kurarinone, a compound related to kuraridin, showed promise in alleviating symptoms of Parkinson’s disease in animal models, potentially offering a new treatment avenue for this neurodegenerative disorder (Sun et al., 2022).

Other Bioactivities

  • Tyrosinase Inhibitory Activity : Kuraridin exhibits strong tyrosinase inhibitory activity, suggesting potential applications in skin-whitening products or treatments for hyperpigmentation disorders (Son et al., 2003).
  • Impact on Immune Cells : Kurarinone, a flavonoid closely related to kuraridin, has been shown to inhibit the differentiation and proliferation of Th1 and Th17 cells, indicating potential therapeutic benefits in autoimmune conditions (Xie et al., 2018).

properties

IUPAC Name

(E)-1-[2,4-dihydroxy-6-methoxy-3-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O6/c1-15(2)6-7-18(16(3)4)12-20-23(30)14-24(32-5)25(26(20)31)21(28)11-9-17-8-10-19(27)13-22(17)29/h6,8-11,13-14,18,27,29-31H,3,7,12H2,1-2,4-5H3/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAPWPAWQGDOMN-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=C(C=C(C=C2)O)O)O)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC(CC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=C(C=C(C=C2)O)O)O)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kuraridin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kuraridine
Reactant of Route 2
Kuraridine
Reactant of Route 3
Kuraridine
Reactant of Route 4
Kuraridine
Reactant of Route 5
Kuraridine
Reactant of Route 6
Kuraridine

Citations

For This Compound
85
Citations
HJ Shin, HJ Kim, JH Kwak, HO Chun, JH Kim… - Bioorganic & medicinal …, 2002 - Elsevier
… It was also reported that some flavonoids such as kushenol A, kurarinone, and kuraridine (5) isolated from S. flavescens inhibited cAMP phosphodiesterase. However, the inhibitory …
Number of citations: 63 www.sciencedirect.com
X Yang, I Baburin, I Plitzko, S Hering, M Hamburger - Molecular diversity, 2011 - Springer
… b Representative currents illustrating direct activation of GABAA receptors (α1β2γ2S) by kushenol I, (−)-kurarinone, sophoraflavanone G, and kuraridine in comparison to IGABA …
Number of citations: 46 link.springer.com
DN Olennikov, LM Tankhaeva, NA Pankrushina… - Russian Journal of …, 2013 - Springer
… rhizomes: kushenol A, isokurarinone, kuraridine, sophoraflavanone G, kurarinone, isoxanthohu … flavescens of Transbaikalia contain in addition the higher content of kuraridine. The total …
Number of citations: 6 link.springer.com
M Yamaki, M Kashihara, S Takagi - Phytotherapy Research, 1990 - Wiley Online Library
Ten compounds were isolated from the Chinese crude drug, Ku Shen (Sophora flavescens Aiton). Seven compounds showed antimicrobial activity against Staphylococcus aureus and …
Number of citations: 31 onlinelibrary.wiley.com
J Li, X Zhang, X Shen, C Xu, C Tan, Y Lin - Fitoterapia, 2020 - Elsevier
… The methanol extract has strong glucosidase inhibitory activity, especially a chalcone component kuraridine exhibit glucosidase inhibition in the first report because it showed IC 50 …
Number of citations: 34 www.sciencedirect.com
L Zhang, L Xu, SS Xiao, QF Liao, Q Li, J Liang… - … of Pharmaceutical and …, 2007 - Elsevier
A method coupling high-performance liquid chromatography (HPLC) with diode-array detector (DAD) and electrospray ionization mass spectrometry (ESI) was established for the …
Number of citations: 105 www.sciencedirect.com
EWC Chan, YK Ng, HT Chan… - Journal of Chinese …, 2023 - search.ebscohost.com
In this overview, the current knowledge of the constituents of flavonoids isolated from the roots of Sophora flavescens (kushen) is updated. Flavonoids consist of several classes, such as …
Number of citations: 0 search.ebscohost.com
JH Kim, YB Ryu, NS Kang, BW Lee, JS Heo… - Biological and …, 2006 - jstage.jst.go.jp
MATERIALS AND METHODS General All purifications were monitored by TLC using commercially available glass-backed plates. Column chromatography was carried out using 230—…
Number of citations: 138 www.jstage.jst.go.jp
SW Lee, MC Rho, HR Park, JH Choi… - Journal of agricultural …, 2006 - ACS Publications
… The inhibitory activities of these compounds were confirmed using a positive control of kuraridine, which inhibited the DGAT activity with an IC 50 value of 9.8 μΜ in the assay system ( 10…
Number of citations: 77 pubs.acs.org
Y Jing, W Chao, LIN Qinxiong… - Journal of …, 2014 - search.ebscohost.com
To discover new bioactive Sodium-dependent glucose cotransporter 2 (SGLT2) inhibitors from the traditional Chinese medicine" Ku Shen"(roots of Sophora flavescens), the bioassay-…
Number of citations: 1 search.ebscohost.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.